1-(1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-phenethylurea
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Overview
Description
1-(1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-phenethylurea is a synthetic organic compound that belongs to the class of sulfonylureas. This compound is characterized by the presence of a methylsulfonyl group attached to a tetrahydroquinoline ring, which is further connected to a phenethylurea moiety. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-phenethylurea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Tetrahydroquinoline Ring: The tetrahydroquinoline ring can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation using methylsulfonyl chloride and a base such as triethylamine.
Formation of the Phenethylurea Moiety: The phenethylurea moiety can be synthesized by reacting phenethylamine with an isocyanate derivative.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
1-(1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-phenethylurea undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the urea moiety, potentially converting it to an amine derivative.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like halogens.
Scientific Research Applications
1-(1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-phenethylurea has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including diabetes and cancer.
Industry: The compound’s unique structure makes it a valuable intermediate in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-phenethylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects in diseases like diabetes.
Comparison with Similar Compounds
1-(1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-phenethylurea can be compared with other sulfonylurea derivatives, such as:
Tolbutamide: A first-generation sulfonylurea used in the treatment of diabetes.
Glibenclamide: A second-generation sulfonylurea with higher potency and longer duration of action.
Glipizide: Another second-generation sulfonylurea with a similar mechanism of action.
The uniqueness of this compound lies in its specific structural features, which may confer distinct biological activities and therapeutic potential.
Properties
IUPAC Name |
1-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-(2-phenylethyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-26(24,25)22-13-5-8-16-9-10-17(14-18(16)22)21-19(23)20-12-11-15-6-3-2-4-7-15/h2-4,6-7,9-10,14H,5,8,11-13H2,1H3,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNEDQGVIYUDRDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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